molecular formula C16H25NO2 B7036968 (2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol

(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol

Cat. No.: B7036968
M. Wt: 263.37 g/mol
InChI Key: RDBLECJIAGXHEB-HWOWSKLDSA-N
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Description

(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol is a chiral compound with a complex structure that includes a phenyl group, a cyclobutyl ring, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Amino alcohol formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.

Scientific Research Applications

(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol: can be compared with other chiral amino alcohols, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of a cyclobutyl ring and the propan-2-yloxy group. These features may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-1-phenyl-3-[(3-propan-2-yloxycyclobutyl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12(2)19-16-9-14(10-16)17-11-15(18)8-13-6-4-3-5-7-13/h3-7,12,14-18H,8-11H2,1-2H3/t14?,15-,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBLECJIAGXHEB-HWOWSKLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1CC(C1)NC[C@@H](CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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